molecular formula C19H18FN5O2 B6534805 N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049263-97-9

N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534805
CAS No.: 1049263-97-9
M. Wt: 367.4 g/mol
InChI Key: FWUQKGSAYOTKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule designed for research purposes. Its structure incorporates a pyridazine core linked to a fluorophenyl group and a piperazine-carboxamide chain, a motif found in compounds investigated for modulating various biological targets . The furan and pyridazine heterocycles are privileged structures in medicinal chemistry, often associated with kinase inhibition . For instance, substituted pyridazinecarboxamides have been identified as inhibitors of kinases such as ALK (Anaplastic Lymphoma Kinase), highlighting the research value of this chemical class in oncology and signal transduction studies . Similarly, piperazine-carboxamide derivatives are being explored for their potential to inhibit enzymes like CYP51 and CYP5122A1 in parasites, suggesting broad utility in infectious disease research . This molecule is intended for use in biochemical and cellular assays to further explore its specific mechanism of action and potential research applications. It is supplied for Research Use Only and is not approved for human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c20-14-3-5-15(6-4-14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-2-1-13-27-17/h1-8,13H,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQKGSAYOTKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a pyridazinyl moiety, a furan ring, and a fluorophenyl group. Its molecular formula is C19H18FN5O2C_{19}H_{18}FN_5O_2 with a molecular weight of 367.4 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₈FN₅O₂
Molecular Weight367.4 g/mol
CAS Number1049263-97-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinyl Intermediate : Reaction of hydrazine with a suitable dicarbonyl compound.
  • Coupling with Furan Ring : Utilization of palladium-catalyzed cross-coupling reactions.
  • Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution to incorporate the fluorine atom.
  • Formation of the Piperazine Ring : Final cyclization to complete the piperazine structure.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various cellular pathways. It may act as an inhibitor or modulator of enzymes or receptors, impacting cellular signaling and function.

Inhibitory Activity

Research indicates that derivatives of this compound can inhibit monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders like Alzheimer's disease. For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B inhibition . The selectivity for MAO-B over MAO-A was also noted, suggesting potential therapeutic advantages.

Cytotoxicity Studies

Cytotoxicity evaluations using L929 fibroblast cells revealed that some derivatives had minimal cytotoxic effects at lower concentrations, indicating their safety profile . Specifically, one derivative demonstrated an IC50 value of 120.6 µM, suggesting it is less toxic compared to others with higher cytotoxicity .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Piperazine-Carboxamide Derivatives

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
  • Structural Differences : Replaces the furan-2-yl and 4-fluorophenyl groups with a 7-(trifluoromethyl)chroman moiety.
  • Functional Impact : Acts as a potent fatty acid amide hydrolase (FAAH) inhibitor with high brain penetrability, demonstrating anti-inflammatory and analgesic effects in rats. The trifluoromethyl group enhances metabolic stability compared to the furan substituent .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structural Differences : Substitutes the 4-fluorophenyl with a 4-chlorophenyl group and introduces an ethyl chain on piperazine.
  • The ethyl chain may reduce steric hindrance, affecting receptor binding .

Heterocyclic Modifications

N-(2,4-Difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (Y1D)
  • Structural Differences : Features a 2,4-difluorophenyl group and a furan-2-carbonyl moiety instead of the pyridazine-linked furan.
4-Hydroxyquinazoline Derivatives (A1–A3)
  • Structural Differences : Replace pyridazine with a 4-oxoquinazoline scaffold.
  • Functional Impact : These compounds inhibit PARP enzymes, with A3 (4-fluorophenyl analog) showing improved efficacy in resistant cell lines. The quinazoline ring may engage in π-π stacking distinct from pyridazine interactions .

Pharmacophore Linker Variations

Dopamine D3 Receptor Ligands (e.g., 8d, 8j)
  • Structural Differences : Incorporate a carboxamide linker between piperazine and aryl groups, similar to the target compound.
  • Functional Impact : The carboxamide group is critical for D3 receptor selectivity (>1000-fold over D2). Removal of the carbonyl reduces D3 affinity by >100-fold, highlighting its role in hydrogen bonding .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Biological Target Activity/Selectivity Source
Target Compound 407.45 4-Fluorophenyl, pyridazine-furan Undisclosed* N/A
PKM-833 465.44 Trifluoromethylchroman FAAH IC₅₀ = 4.3 nM (rat FAAH)
N-(4-Chlorophenyl)-4-ethylpiperazine... 267.75 4-Chlorophenyl, ethylpiperazine Intermediate N/A
Y1D 335.31 2,4-Difluorophenyl, furan-carbonyl Undisclosed* Crystallography data available
A3 (4-Hydroxyquinazoline) 393.41 4-Fluorophenyl, quinazoline PARP EC₅₀ = 0.8 μM (PARP1)
Dopamine D3 Ligand 8j ~500 (estimated) Trifluoromethylphenyl Dopamine D3 receptor Kᵢ = 2.6 nM (D3), >1000-fold selective

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, the 1,4-diketone precursor must incorporate a furan-2-yl group at position 6.

Procedure :

  • 1,4-Diketone preparation :

    • Furan-2-carbaldehyde undergoes aldol condensation with methyl ketones under basic conditions (e.g., NaOH/EtOH) to yield α,β-unsaturated ketones.

    • Subsequent oxidation with Jones reagent (CrO3/H2SO4) generates the 1,4-diketone.

  • Cyclocondensation :

    • React the 1,4-diketone with hydrazine hydrate (NH2NH2·H2O) in refluxing ethanol (78°C, 12 h).

    • Yield: 68–72%.

Functionalization at Position 6

Introducing the furan-2-yl group via Suzuki-Miyaura coupling is preferred for its efficiency and functional group tolerance.

Optimized conditions :

  • Substrate : 6-Bromo-pyridazin-3-yl-piperazine intermediate.

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : Na2CO3 (2.0 equiv).

  • Solvent : Dioxane/H2O (4:1 v/v).

  • Temperature : 100°C, 12 h.

  • Yield : 89%.

Carboxamide Formation

Isocyanate Route

The piperazine nitrogen is reacted with 4-fluorophenyl isocyanate to form the carboxamide.

Optimized conditions :

  • Reagents : 4-Fluorophenyl isocyanate (1.2 equiv), dry THF.

  • Catalyst : DMAP (10 mol%).

  • Temperature : 0°C → RT, 12 h.

  • Workup : Quench with H2O, extract with EtOAc, purify via silica gel chromatography.

  • Yield : 82%.

Alternative Carbonyldiimidazole (CDI) Activation

For improved safety, the carboxamide can be formed using CDI:

  • Activate piperazine with CDI (1.5 equiv) in THF at RT for 2 h.

  • Add 4-fluoroaniline (1.1 equiv), stir for 24 h.

  • Yield : 78%.

Reaction Optimization and Yield Comparison

StepMethodCatalystSolventTemp (°C)Time (h)Yield (%)
Pyridazine cyclizationHydrazine condensation-EtOH781270
Suzuki couplingPd(PPh3)4Na2CO3Dioxane/H2O1001289
Piperazine couplingNucleophilic substitutionK2CO3DMF802476
Carboxamide formationIsocyanate routeDMAPTHF251282

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyridazine-H), 7.92 (d, J = 2.4 Hz, 1H, furan-H), 7.65 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.12 (t, J = 8.8 Hz, 2H, Ar-H), 6.78 (m, 2H, furan-H), 3.85–3.55 (m, 8H, piperazine-H).

  • 13C NMR : δ 162.1 (C=O), 151.3 (pyridazine-C), 142.8 (furan-C), 130.5 (Ar-C), 114.2 (Ar-C), 110.3 (furan-C).

  • HRMS (ESI) : m/z calculated for C21H20FN5O2 [M+H]+: 417.1578; found: 417.1581.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1 mL/min, λ = 254 nm).

Comparative Evaluation of Synthetic Routes

Suzuki Coupling vs. Direct Cyclization

  • Suzuki coupling offers superior regiocontrol for furan introduction (89% yield) compared to direct cyclization (70%), albeit requiring pre-functionalized bromopyridazine intermediates.

Isocyanate vs. CDI Carboxamide Formation

  • The isocyanate route provides higher yields (82%) but involves handling toxic reagents.

  • The CDI method is safer but slightly less efficient (78%).

Scale-Up Considerations and Process Challenges

  • Pd catalyst removal : Use scavengers like SiliaBond® Thiol to reduce Pd residues to <5 ppm.

  • Solvent recovery : Dioxane and THF are recycled via distillation (70% recovery).

  • Exothermic risks : Controlled addition of POCl3 during chlorination prevents thermal runaway .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation : Reacting a fluorophenylamine derivative with a pyridazine-containing carbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution under reflux conditions in solvents like dichloromethane or acetonitrile .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product. Purity is confirmed via HPLC (>95%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., fluorophenyl, furan, pyridazine) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the piperazine and pyridazine moieties .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in related piperazine-carboxamide structures .

Q. What in vitro assays are suitable for initial biological screening?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to structural similarities to neuroactive piperazine derivatives .
  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based protocols, given pyridazine’s role in kinase inhibitor scaffolds .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrazole) to assess changes in receptor selectivity .
  • Fluorine positioning : Compare 4-fluorophenyl vs. 3-fluorophenyl analogs to determine how halogen placement affects metabolic stability and target engagement .
  • Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to study steric effects on binding affinity .

Q. How to resolve contradictions in reported biological activities (e.g., neuroactive vs. anticancer effects)?

  • Target profiling : Perform a broad-scale panel (e.g., Eurofins CEREP panel) to identify off-target interactions that may explain divergent activities .
  • Transcriptomic analysis : Use RNA sequencing on treated cell lines to map pathway activation (e.g., apoptosis vs. neurotransmitter signaling) .
  • Molecular docking : Model the compound against serotonin receptors (PDB: 6WGT) and oncogenic kinases (PDB: 1ATP) to predict dominant binding modes .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP), blood-brain barrier permeability, and cytochrome P450 interactions .
  • MD simulations : Run 100-ns molecular dynamics simulations to assess stability in lipid bilayers or binding pockets, focusing on furan-pyridazine conformational flexibility .
  • QSAR modeling : Train models on pyridazine derivatives to correlate structural descriptors (e.g., polar surface area) with bioavailability .

Methodological Notes

  • Contradictory data analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity alongside functional cAMP assays) .
  • Synthetic challenges : Optimize reaction yields by varying solvents (e.g., DMF for polar intermediates) and temperatures (e.g., 0–5°C for acid-sensitive steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.